molecular formula C27H21F3N4O2S B11285418 N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B11285418
M. Wt: 522.5 g/mol
InChI Key: IPVZHIXAACNXML-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with a unique structure that includes multiple aromatic rings, fluorine atoms, and a thiazole ring

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves several steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the pyrazole ring and the aromatic substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to optimize the reaction conditions and minimize the production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of fluorine atoms and aromatic rings, but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of multiple aromatic rings, fluorine atoms, and a thiazole ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H21F3N4O2S

Molecular Weight

522.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C27H21F3N4O2S/c1-15-2-4-17(5-3-15)23-13-22(16-6-8-18(28)9-7-16)33-34(23)27-32-26(36)24(37-27)14-25(35)31-19-10-11-20(29)21(30)12-19/h2-12,23-24H,13-14H2,1H3,(H,31,35)

InChI Key

IPVZHIXAACNXML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C3=NC(=O)C(S3)CC(=O)NC4=CC(=C(C=C4)F)F)C5=CC=C(C=C5)F

Origin of Product

United States

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